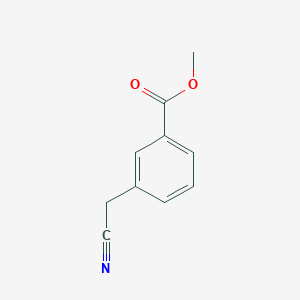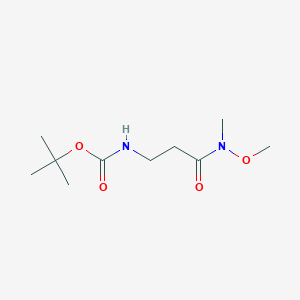
5-(6-Methoxypyridin-3-yl)pyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-Methoxypyridin-3-yl)pyrazin-2-amine is a useful research compound. Its molecular formula is C10H10N4O and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- A study by Böck et al. (2021) explored the synthesis and structural characterization of derivatives related to 5-(6-Methoxypyridin-3-yl)pyrazin-2-amine. They examined the crystal structures and intermolecular hydrogen bonding patterns of these compounds, providing insights into their molecular conformations and protonation sites (Böck et al., 2021).
Biological Evaluation and Potency
- Research by Hughes et al. (2010) described a series of aminopyridopyrazinones as PDE5 inhibitors, which included derivatives of this compound. This compound exhibited significant potency and selectivity, demonstrating robust in vivo blood pressure lowering in an SHR model (Hughes et al., 2010).
Antimicrobial and Anticoccidial Activity
- Georgiadis (1976) investigated compounds related to this compound for their antimicrobial and anticoccidial activities. The study highlighted the potential of these compounds in treating microbial infections and coccidiosis (Georgiadis, 1976).
Luminescence Properties in Lanthanide Complexes
- Rodríguez-Ubis et al. (1997) studied the synthesis of complexing acids containing pyrazole, which includes derivatives of this compound. These compounds formed stable complexes with lanthanides and exhibited significant luminescence properties, relevant for bioaffinity applications (Rodríguez-Ubis et al., 1997).
Optical Properties and Emission Behavior
- Palion-Gazda et al. (2019) conducted research on derivatives of this compound, focusing on their structure-dependent fluorescence properties. The study revealed insights into the impact of amine donors and nitrogen-based π-deficient heterocycles on the optical properties of these compounds (Palion-Gazda et al., 2019).
Synthesis of Pyrazole Derivatives and Antitumor Activity
- Titi et al. (2020) synthesized and characterized pyrazole derivatives, including those related to this compound. Their study provided valuable information on the antitumor, antifungal, and antibacterial activities of these compounds (Titi et al., 2020).
Mécanisme D'action
Target of Action
The compound is structurally similar to 2-aminothiazoles, which are known to interact with a variety of targets, including tyrosine kinases and phosphatidylinositol-3-kinases (pi3ks) . These targets play crucial roles in cellular signaling pathways, influencing cell growth, proliferation, and survival .
Mode of Action
Based on its structural similarity to 2-aminothiazoles, it may interact with its targets through hydrogen bonding . This interaction could potentially alter the activity of the target proteins, leading to changes in cellular signaling .
Biochemical Pathways
If we consider its potential interaction with tyrosine kinases and pi3ks, it could influence pathways related to cell growth, proliferation, and survival .
Result of Action
Based on its potential interaction with tyrosine kinases and pi3ks, it could potentially influence cell growth, proliferation, and survival .
Propriétés
IUPAC Name |
5-(6-methoxypyridin-3-yl)pyrazin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-15-10-3-2-7(4-14-10)8-5-13-9(11)6-12-8/h2-6H,1H3,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJFAKXXCCYSLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CN=C(C=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452575 |
Source


|
| Record name | AGN-PC-0NEQC0 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475275-82-2 |
Source


|
| Record name | AGN-PC-0NEQC0 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














